molecular formula C11H14O4 B1422394 5-(3,4-Dihydroxyphenyl)pentanoic acid CAS No. 31129-94-9

5-(3,4-Dihydroxyphenyl)pentanoic acid

Cat. No. B1422394
CAS RN: 31129-94-9
M. Wt: 210.23 g/mol
InChI Key: KTDWBJGUMIZRHU-UHFFFAOYSA-N
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Description

5-(3,4-Dihydroxyphenyl)pentanoic acid is a chemical compound with the molecular formula C11H14O4 . It has a molecular weight of 210.23 and is also known by its IUPAC name, this compound . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14O4/c12-9-6-5-8(7-10(9)13)3-1-2-4-11(14)15/h5-7,12-13H,1-4H2,(H,14,15) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 102-104°C .

Scientific Research Applications

Biosynthesis and Natural Products

  • Biosynthetic Pathways : 5-(3-Hydroxyphenyl)pentanoic acid, a closely related compound, has been isolated from Athyrium yokoscense roots, indicating a biosynthetic pathway involving meta-hydroxylation of benzoic acid (Hiraga et al., 1998).

Chemistry and Synthesis

  • Synthesis of Analogous Compounds : The synthesis of L-2-Amino-5-arylpentanoic acids, structurally similar to 5-(3,4-Dihydroxyphenyl)pentanoic acid, has been explored, demonstrating processes relevant to the synthesis of such compounds (Shimohigashi et al., 1976).
  • Linker Applications in Solid Phase Synthesis : Synthesis of 9-(4-hydroxyphenyl)-9-H-fluoren-9-ol and 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid has been reported, highlighting the use of phenylpentanoic acid derivatives as linkers in solid phase synthesis (Bleicher et al., 2000).

Radiopaque Compounds for X-ray Imaging

  • Radiopacity Applications : A study synthesized 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, demonstrating its high iodine content and potential for use in X-ray imaging applications (Gopan et al., 2021).

Enzymatic Studies

  • Enzyme Inhibition Research : The synthesis of 5-(carboxymethyl-carbamoyl)-pentanoic acid and related compounds has contributed to studies on enzyme inhibition, indicating the relevance of pentanoic acid derivatives in this field (Zhang Zhi-qin, 2004).

Surface Science and Adsorption Studies

  • Adsorption Mechanisms : Pentanoic acid's adsorption on α-Al2O3 surfaces was explored through molecular dynamics simulations, offering insights relevant to similar phenylpentanoic acids (Martinotto et al., 2017).

Biochemical and Pharmacological Applications

  • Pharmacological Properties : Research on 5-lipoxygenase inhibitors synthesized compounds like 4-[5-(2,3-dihydroxyphenyl)pentyloxyl]-2-hydroxy-3-propylbenzoic acid, highlighting the potential pharmacological applications of phenylpentanoic acids (LeMahieu et al., 1994).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

5-(3,4-dihydroxyphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c12-9-6-5-8(7-10(9)13)3-1-2-4-11(14)15/h5-7,12-13H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDWBJGUMIZRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701341721
Record name 5-(3',4'-dihydroxyphenyl)-valeric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701341721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,4-Dihydroxyphenylvaleric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029233
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

31129-94-9
Record name 5-(3',4'-dihydroxyphenyl)-valeric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701341721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3,4-dihydroxyphenyl)pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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